molecular formula C92H120N4O20 B560248 threo Ifenprodil hemitartrate CAS No. 1312991-83-5

threo Ifenprodil hemitartrate

Cat. No. B560248
CAS RN: 1312991-83-5
M. Wt: 1601.98
InChI Key: MMUFFGLAKFWLGJ-RRQZTXAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“threo Ifenprodil hemitartrate” is a potent σ receptor agonist and a GluN2B (formally NR2B) subunit-selective NMDA receptor antagonist .


Synthesis Analysis

The synthesis of ifenprodil stereoisomers, including threo Ifenprodil, involves diastereoselective reduction and subsequent separation of enantiomers by chiral HPLC .


Molecular Structure Analysis

The crystal structures of threo-ifenprodil have been determined by X-ray structure analysis of single crystals . The piperidine rings are close to ideal chair conformations, the substituents are in equatorial positions .


Physical And Chemical Properties Analysis

The molecular weight of “threo Ifenprodil hemitartrate” is 400.50 and its formula is C21H27NO2.1/2C4H6O6 .

Scientific Research Applications

Neuroscience Applications of threo Ifenprodil hemitartrate

Cardiology Applications of threo Ifenprodil hemitartrate

Safety and Hazards

Ifenprodil hemitartrate is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While there is limited information on the future directions of “threo Ifenprodil hemitartrate”, it is worth noting that Ifenprodil has been studied for its potential neuromodulatory activities in psychiatric conditions, including dependency and depression . It has also been shown to have an immunomodulatory effect .

properties

IUPAC Name

4-[(1S,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C21H27NO2.2C4H6O6/c4*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;2*5-1(3(7)8)2(6)4(9)10/h4*2-10,16,18,21,23-24H,11-15H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t4*16-,21+;;/m1100../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUFFGLAKFWLGJ-RRQZTXAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H120N4O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1601.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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